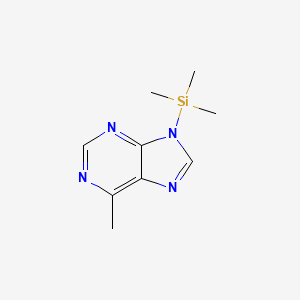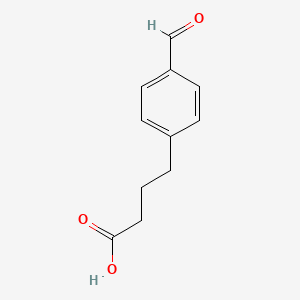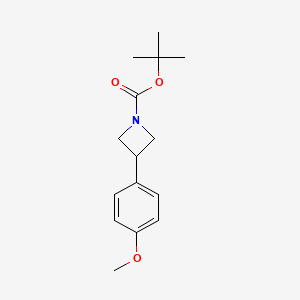
1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone is an organic compound with the molecular formula C12H14N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indazole ring substituted with three methyl groups and an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone typically involves the reductive intramolecular heterocyclization of nitrosoanilines. One common method includes the following steps :
Nitrosation: N-methyl-2,4-diaroyl- and 2,4-diacetylanilines are nitrosated to form N-nitrosoanilines.
Reductive Cyclization: The N-nitrosoanilines undergo reductive cyclization in the presence of zinc dust and acetic acid at low temperatures (below 10°C). The reaction mixture is stirred at room temperature, and the inorganic solids are filtered off to obtain the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest due to their diverse chemical properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of indazole derivatives with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to modulate the activity of enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets, leading to changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1H-Indazol-3-yl)ethanone: Similar in structure but lacks the three methyl groups, which may affect its biological activity and chemical reactivity.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(1,3,6-trimethylindazol-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-7-5-12-11(6-10(7)9(3)15)8(2)13-14(12)4/h5-6H,1-4H3 |
Clé InChI |
IKBOCBVNELHHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(=O)C)C(=NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)


![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)



![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)



